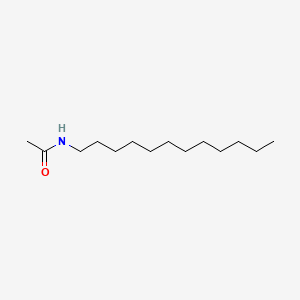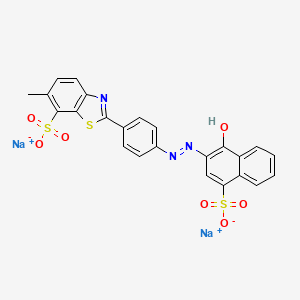
N-DODECYL-ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-DODECYL-ACETAMIDE: is an organic compound belonging to the class of amides. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the acetamide group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-DODECYL-ACETAMIDE typically involves the reaction of dodecylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:
Dodecylamine+Acetic Anhydride→Acetamide, N-dodecyl-+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-DODECYL-ACETAMIDE can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-DODECYL-ACETAMIDE is used as a surfactant in various chemical reactions and processes. Its ability to reduce surface tension makes it valuable in emulsification and dispersion applications.
Biology: In biological research, this compound is utilized for its antimicrobial properties. It is often incorporated into disinfectants and antiseptics to enhance their efficacy against pathogenic microorganisms .
Medicine: The compound’s surfactant properties are exploited in pharmaceutical formulations to improve the solubility and bioavailability of certain drugs.
Industry: this compound finds applications in the production of detergents, cosmetics, and personal care products. Its ability to form micelles makes it an effective cleaning agent.
Mecanismo De Acción
The mechanism of action of N-DODECYL-ACETAMIDE primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the amide group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and disrupt microbial cell membranes, leading to cell lysis and death .
Comparación Con Compuestos Similares
Acetamide, N-tetradecyl-: Similar structure with a 14-carbon alkyl chain.
Acetamide, N-hexadecyl-: Similar structure with a 16-carbon alkyl chain.
Acetamide, N-octadecyl-: Similar structure with an 18-carbon alkyl chain.
Comparison:
N-DODECYL-ACETAMIDE: is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its surfactant properties compared to shorter or longer chain analogs.
Acetamide, N-tetradecyl-: and have longer alkyl chains, which may increase hydrophobic interactions but can reduce solubility in aqueous solutions.
Acetamide, N-octadecyl-: has an even longer chain, making it more hydrophobic and less effective as a surfactant in certain applications.
Propiedades
Número CAS |
3886-80-4 |
|---|---|
Fórmula molecular |
C14H29NO |
Peso molecular |
227.39 g/mol |
Nombre IUPAC |
N-dodecylacetamide |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(2)16/h3-13H2,1-2H3,(H,15,16) |
Clave InChI |
MDYPFOFSXHBHFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C |
| 3886-80-4 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)









